1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide 1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786489
InChI: InChI=1S/C18H18ClN7O/c19-15-6-7-16(24-23-15)26-8-2-4-13(10-26)18(27)22-14-5-1-3-12(9-14)17-20-11-21-25-17/h1,3,5-7,9,11,13H,2,4,8,10H2,(H,22,27)(H,20,21,25)
SMILES:
Molecular Formula: C18H18ClN7O
Molecular Weight: 383.8 g/mol

1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14786489

Molecular Formula: C18H18ClN7O

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide -

Specification

Molecular Formula C18H18ClN7O
Molecular Weight 383.8 g/mol
IUPAC Name 1-(6-chloropyridazin-3-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-3-carboxamide
Standard InChI InChI=1S/C18H18ClN7O/c19-15-6-7-16(24-23-15)26-8-2-4-13(10-26)18(27)22-14-5-1-3-12(9-14)17-20-11-21-25-17/h1,3,5-7,9,11,13H,2,4,8,10H2,(H,22,27)(H,20,21,25)
Standard InChI Key SXMDPCLMQVFZHT-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

1-(6-Chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide (molecular formula: C₁₈H₁₈ClN₇O; molecular weight: 383.8 g/mol) integrates three distinct heterocyclic systems:

  • A piperidine ring at position 3, providing conformational flexibility and potential hydrogen-bonding sites via its tertiary amine.

  • A 6-chloropyridazin-3-yl group, contributing a planar, electron-deficient aromatic system with a high dipole moment (6.24 D) .

  • A 3-(4H-1,2,4-triazol-3-yl)phenyl substituent, introducing a hydrogen-bond-accepting triazole moiety linked to a phenyl ring.

The canonical SMILES representation (C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC=NN4) highlights the connectivity of these groups, while the InChIKey (SXMDPCLMQVFZHT-UHFFFAOYSA-N) ensures unique chemical identifier reproducibility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₇O
Molecular Weight383.8 g/mol
IUPAC Name1-(6-Chloropyridazin-3-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-3-carboxamide
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface Area106 Ų

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathway

The synthesis of this compound involves sequential reactions to assemble its three heterocyclic components. While explicit procedural details remain proprietary, general steps can be inferred from analogous syntheses :

  • Piperidine-3-carboxamide Formation: A Buchwald-Hartwig coupling or nucleophilic substitution may introduce the chloropyridazine group to the piperidine ring.

  • Triazole-Phenyl Integration: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could link the triazole to the phenyl ring, followed by amide bond formation with the piperidine intermediate.

  • Purification: Column chromatography or recrystallization ensures >95% purity, as verified by HPLC.

Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr substitutions involving chloropyridazine.

  • Catalysts: Palladium complexes (e.g., Pd(OAc)₂) for cross-couplings; CuI for triazole formation.

  • Temperature: Reactions typically proceed at 80–120°C, balancing yield and decomposition risks.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals at δ 8.2–8.5 ppm (pyridazine H), δ 7.6–8.0 ppm (phenyl H), and δ 3.1–3.7 ppm (piperidine CH₂) confirm moiety integration.

  • ¹³C NMR: Carbonyl resonance at ~δ 167 ppm (C=O); pyridazine C-Cl at δ 140–145 ppm.

Infrared (IR) Spectroscopy:

  • Stretching vibrations at 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (triazole C=N), and 750 cm⁻¹ (C-Cl).

Mass Spectrometry:

  • ESI-MS shows [M+H]⁺ at m/z 384.8, consistent with the molecular formula.

Biological Activity and Mechanistic Hypotheses

Putative Targets and Mechanisms

Though direct bioactivity data are unavailable, structural analogs suggest potential interactions:

  • Kinase Inhibition: Pyridazine derivatives like deucravacitinib (FDA-approved TYK2 inhibitor) exploit π-π stacking with ATP-binding pockets . The chloropyridazine group may similarly engage kinase catalytic domains.

  • Antimicrobial Effects: Triazole-containing compounds (e.g., fluconazole) inhibit cytochrome P450 enzymes. The triazole-phenyl group here could disrupt fungal ergosterol synthesis.

  • COX-2 Selectivity: Chloropyridazine’s electron-withdrawing properties may enhance selectivity for cyclooxygenase-2 over COX-1, reducing gastrointestinal toxicity .

Table 2: Comparative Bioactivity of Pyridazine Derivatives

CompoundTargetIC₅₀/EC₅₀Reference
RelugolixGnRH Receptor0.15 nM
DeucravacitinibTYK21.9 nM
Hypothetical Target CompoundKinases/COX-2Pending

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